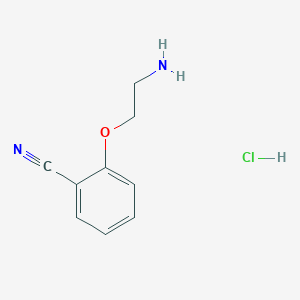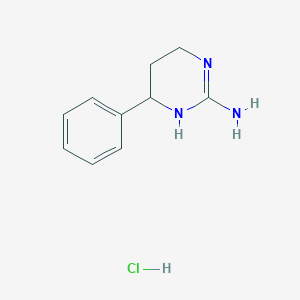
3-chloro-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CDDT) is an organic compound with a variety of applications in the scientific and medical fields. It is a heterocyclic compound that contains both nitrogen and chlorine atoms, and is used in the synthesis of various pharmaceuticals, agrochemicals, and industrial chemicals. CDDT is also used in the synthesis of various dyes and pigments, as well as in the manufacture of various polymers.
科学的研究の応用
3-chloro-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one has a wide range of applications in the scientific and medical fields. It has been used in the synthesis of various pharmaceuticals, agrochemicals, and industrial chemicals. In addition, 3-chloro-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one has been used in the synthesis of various dyes and pigments, as well as in the manufacture of various polymers. It has also been used as a catalyst in organic reactions, and as a reagent in the synthesis of various compounds.
作用機序
3-chloro-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that contains both nitrogen and chlorine atoms. The nitrogen atom acts as a nucleophile, while the chlorine atom acts as an electrophile. When the nitrogen atom reacts with an electrophile, it forms a covalent bond with the electrophile, and the chlorine atom acts as a leaving group. This reaction produces a new compound, which is the desired product.
Biochemical and Physiological Effects
3-chloro-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and protozoa. It has also been shown to have antifungal, antiviral, and antiparasitic activities. In addition, 3-chloro-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one has been found to possess anti-inflammatory, analgesic, and anticoagulant activities.
実験室実験の利点と制限
The main advantage of using 3-chloro-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize, and can be used in a variety of reactions. The main limitation is its toxicity, which can be a concern when handling and using the compound in laboratory experiments.
将来の方向性
In the future, 3-chloro-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one may be used in the synthesis of more complex compounds, such as pharmaceuticals, agrochemicals, and industrial chemicals. It may also be used in the synthesis of various dyes and pigments, as well as in the manufacture of various polymers. In addition, it may be used to develop new methods for the synthesis of various compounds. Finally, it may be used to develop new drugs and treatments for various diseases and conditions.
合成法
3-chloro-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one can be synthesized in a variety of ways, including the reaction of 4-chloro-2,5-dimethyl-1,3-dioxolane with 1,2,4-triazole in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction produces a 1:1 ratio of 3-chloro-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one and the starting materials. Another method involves the reaction of 4-chloro-2,5-dimethyl-1,3-dioxolane with an alkyl halide in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction produces a 1:1 ratio of 3-chloro-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one and the starting materials.
特性
IUPAC Name |
5-chloro-2,4-dimethyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3O/c1-7-3(5)6-8(2)4(7)9/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNKKKJRYQHPRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine hydrochloride](/img/structure/B6611718.png)
![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]piperazine hydrochloride](/img/structure/B6611720.png)
![N-[2-(2-Oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B6611744.png)
![N-[2-Oxo-2-[[[6-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridin-3-yl]methyl]amino]ethyl]-4-phenoxybenzamide](/img/structure/B6611750.png)
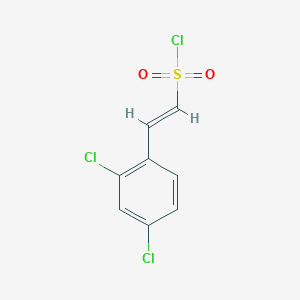
![Ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate](/img/structure/B6611761.png)
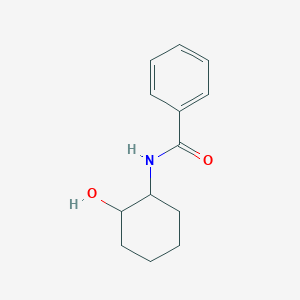
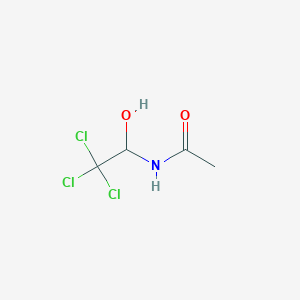

![tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate](/img/structure/B6611784.png)

